4-(Dihexylamino)benzoic acid

Beschreibung

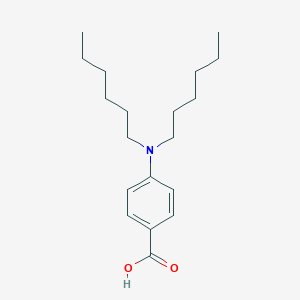

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(dihexylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO2/c1-3-5-7-9-15-20(16-10-8-6-4-2)18-13-11-17(12-14-18)19(21)22/h11-14H,3-10,15-16H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSILWPEYUZTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379376 | |

| Record name | 4-(dihexylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134690-32-7 | |

| Record name | 4-(dihexylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Dihexylamino Benzoic Acid

Strategic Approaches to the Synthesis of 4-(Dihexylamino)benzoic Acid

The synthesis of 4-(Dihexylamino)benzoic acid can be approached through several strategic routes, primarily involving the formation of the tertiary amine via N-alkylation or the creation of the carboxylic acid functionality on a pre-existing N,N-dihexylaniline core.

A common and direct method is the nucleophilic substitution reaction between an ester of 4-aminobenzoic acid, such as ethyl 4-aminobenzoate, and a hexyl halide (e.g., 1-bromohexane (B126081) or 1-iodohexane). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. A subsequent hydrolysis step is then required to convert the ester back into the carboxylic acid.

Alternatively, a synthetic pathway can be envisioned starting from N,N-dihexylaniline. This would involve introducing a carboxyl group at the para position of the aromatic ring. One potential method is the Vilsmeier-Haack reaction to introduce a formyl group (-CHO) followed by oxidation to the carboxylic acid. Another approach involves the Friedel-Crafts acylation of N,N-dihexylaniline, followed by a haloform reaction or oxidation of the resulting ketone. A more direct oxidation of a 4-alkyl-N,N-dihexylaniline (e.g., 4-methyl-N,N-dihexylaniline) using a strong oxidizing agent like potassium permanganate (B83412) could also yield the desired benzoic acid derivative. msu.edu

The efficiency and yield of the synthesis of 4-(Dihexylamino)benzoic acid are highly dependent on the optimization of several key reaction parameters. In the N-alkylation of a 4-aminobenzoic acid ester, factors such as the choice of solvent, base, temperature, and stoichiometry are critical.

For instance, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often preferred to facilitate the nucleophilic substitution. The choice of base is also crucial; stronger bases like sodium hydride (NaH) can be used to fully deprotonate the amine, while weaker bases like potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N) can also effectively drive the reaction forward, often with fewer side reactions. researchgate.netnih.gov The reaction temperature is typically elevated to increase the reaction rate, but must be carefully controlled to prevent decomposition or unwanted side reactions. The stoichiometry of the hexyl halide is often used in slight excess to ensure complete dialkylation.

The following table summarizes key parameters that can be optimized for the synthesis via N-alkylation of ethyl 4-aminobenzoate.

| Parameter | Options | Rationale for Optimization |

| Solvent | DMF, Acetonitrile, THF | Influences solubility of reactants and reaction rate. |

| Base | K₂CO₃, NaH, Triethylamine | Affects the deprotonation of the amine and neutralizes the acid byproduct. |

| Alkylating Agent | 1-Bromohexane, 1-Iodohexane | Iodides are more reactive but also more expensive than bromides. |

| Temperature | Room Temperature to Reflux | Controls the rate of reaction; higher temperatures can increase yield but may also lead to side products. |

| Stoichiometry | 1:2 to 1:2.5 (Amine:Halide) | Using an excess of the alkylating agent drives the reaction towards completion. |

Incorporating green chemistry principles into the synthesis of 4-(Dihexylamino)benzoic acid is essential for developing environmentally benign and sustainable processes. paperpublications.org Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. paperpublications.orgwjpmr.com

One approach is the use of greener solvents. Instead of traditional volatile organic compounds (VOCs), solvents like ethanol, water, or super-critical CO₂ could be explored. imist.ma For example, a patent for a related compound, 2-(4-diethylamino-2-hydroxybenzoyl) benzoic acid, describes a solvent-less, molten-state synthesis which significantly reduces solvent waste and simplifies product work-up. google.com This approach could potentially be adapted for the N-alkylation of 4-aminobenzoic acid.

Catalytic methods are another cornerstone of green chemistry. The use of phase-transfer catalysts in N-alkylation reactions can enhance reaction rates in two-phase systems (e.g., aqueous/organic), potentially reducing the need for harsh organic solvents. Furthermore, exploring biocatalytic routes, such as using enzymes for the synthesis or employing metabolically engineered microorganisms to produce benzoic acid derivatives from renewable feedstocks like glucose, represents a frontier in green synthesis. nih.gov

Functionalization and Derivatization Strategies for 4-(Dihexylamino)benzoic Acid

The dual functionality of 4-(Dihexylamino)benzoic acid, comprising a nucleophilic aromatic ring and a carboxylic acid group, allows for a wide array of chemical transformations. vulcanchem.com These modifications can be used to tailor the molecule's properties for specific applications in materials science and medicinal chemistry.

The carboxylic acid group is a prime site for functionalization through esterification and amidation reactions. vulcanchem.com

Esterification: 4-(Dihexylamino)benzoic acid can be readily converted into its corresponding esters by reacting it with various alcohols under acidic conditions (e.g., Fischer esterification) or by first converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol. For example, derivatives such as 4-(dihexylamino)-2-butynyl esters have been synthesized, indicating the utility of this compound in creating more complex molecules. ontosight.aiontosight.ai A process for preparing benzoic esters using a tin(II) catalyst has also been described, which could be applicable. google.com

Amidation: The formation of amides from 4-(Dihexylamino)benzoic acid can be achieved by direct condensation with amines at high temperatures, though this is often inefficient. libretexts.org More commonly, the carboxylic acid is activated using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid derivatives before reaction with an amine. libretexts.orglookchemmall.com Alternatively, converting the carboxylic acid to an acyl chloride provides a highly reactive intermediate for amidation. These reactions are fundamental in synthesizing molecules like the 4-benzamidobenzoic acid derivatives. nih.gov

The table below outlines common methods for these transformations.

| Transformation | Reagent(s) | Conditions |

| Esterification | R-OH, H₂SO₄ (cat.) | Reflux |

| SOCl₂, then R-OH | Room Temperature to Reflux | |

| Amidation | R-NH₂, >100°C | High Temperature, Water Removal |

| R-NH₂, DCC | Room Temperature | |

| TiCl₄, Pyridine, then R-NH₂ | Reflux nih.gov |

The benzene (B151609) ring of 4-(Dihexylamino)benzoic acid is "activated" towards electrophilic aromatic substitution due to the potent electron-donating effect of the dihexylamino group. vulcanchem.comuci.edu This group is a strong ortho-, para-director. libretexts.org Conversely, the carboxylic acid group is a deactivating, meta-directing group. libretexts.org In a competition between these two substituents, the powerful activating effect of the amino group dominates the reaction's regioselectivity. msu.edu

Therefore, electrophilic attack will occur predominantly at the positions ortho to the dihexylamino group (i.e., positions 3 and 5).

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group.

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide/acyl halide and a Lewis acid catalyst introduces an alkyl or acyl group. However, Friedel-Crafts reactions often fail on rings substituted with strongly deactivating groups or amino groups, though the acylation might proceed under specific conditions. uci.edu

| Reaction | Reagents | Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | 3- and 5- positions |

| Bromination | Br₂, FeBr₃ | 3- and 5- positions |

| Sulfonation | fuming H₂SO₄ | 3- and 5- positions |

The bifunctional nature of 4-(Dihexylamino)benzoic acid makes it a suitable monomer for step-growth polymerization.

Polyesters and Polyamides: The carboxylic acid can react with diols or diamines to form polyesters and polyamides, respectively. In these polymers, the 4-(dihexylamino)phenyl group would be a recurring pendant group along the polymer backbone, imparting specific properties such as solubility, thermal stability, and optoelectronic characteristics.

Other Polymerization Reactions: More advanced polymerization techniques can also incorporate this moiety. For instance, iridium-catalyzed polycoupling reactions of benzoic acid derivatives with internal diynes have been shown to produce high molecular weight polynaphthalenes. rsc.org In such a reaction, 4-(Dihexylamino)benzoic acid could serve as the benzoic acid component, leading to functional polynaphthalenes. The Ugi multi-component reaction, which combines an acid, amine, isocyanide, and aldehyde, is another versatile tool for polymer synthesis and could potentially be used to create complex polymers incorporating the 4-(dihexylamino)benzoic acid structure. researchgate.net

| Polymer Type | Co-monomer(s) | Linkage Type |

| Polyester | Diol (e.g., Ethane-1,2-diol) | Ester |

| Polyamide | Diamine (e.g., Hexamethylenediamine) | Amide |

| Polynaphthalene | Internal Diyne | C-C bonds via [4+2] cycloaddition rsc.org |

| Polypeptoid | Isocyanide, Aldehyde, Amine | Amide (via Ugi Reaction) researchgate.net |

Advanced Spectroscopic and Structural Characterization of 4 Dihexylamino Benzoic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamics of 4-(Dihexylamino)benzoic acid in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(Dihexylamino)benzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the two hexyl chains, and the acidic proton of the carboxyl group. The aromatic region would likely show two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the electron-donating dihexylamino group are expected to be shielded and appear at a lower chemical shift (upfield) compared to the protons ortho to the electron-withdrawing carboxylic acid group. The protons of the hexyl chains would present a series of multiplets, with the methylene group attached to the nitrogen atom appearing at a distinct downfield position due to the deshielding effect of the nitrogen. The terminal methyl groups of the hexyl chains would appear as a triplet at the most upfield region of the aliphatic signals. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, the position of which can be highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the carbon framework. The spectrum would show signals for the six aromatic carbons, the carbonyl carbon of the carboxylic acid, and the carbons of the hexyl chains. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the nitrogen (C4) would be significantly shielded, while the carbon of the carboxylic acid group (C1) and the carbonyl carbon would be deshielded, appearing at downfield chemical shifts.

Conformational and Configurational Analysis: The flexibility of the two hexyl chains and the potential for restricted rotation around the C-N bond connecting the dihexylamino group to the aromatic ring introduce conformational complexity. NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the spatial proximity of protons and thus infer conformational preferences. nih.gov At room temperature, rapid rotation around the C-N bond is expected, leading to averaged signals for the two hexyl chains. However, at lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for the non-equivalent protons of the hexyl groups, providing insight into the rotational barrier and the conformational dynamics of the molecule. auremn.org.brnih.govsemanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(Dihexylamino)benzoic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 168 - 173 |

| Aromatic C-H (ortho to -COOH) | 7.8 - 8.1 (d) | 130 - 133 |

| Aromatic C-H (ortho to -N(C₆H₁₃)₂) | 6.6 - 6.9 (d) | 110 - 113 |

| N-CH₂- | 3.3 - 3.6 (t) | 50 - 55 |

| -(CH₂)₄- | 1.2 - 1.7 (m) | 25 - 32 |

| -CH₃ | 0.8 - 1.0 (t) | 13 - 15 |

| Aromatic C (ipso to -COOH) | - | 120 - 125 |

Note: Predicted values are based on data from analogous compounds such as 4-(dimethylamino)benzoic acid and other p-substituted benzoic acids. rsc.orgfiu.edursc.orgchemicalbook.comchemicalbook.comresearchgate.nethmdb.cahmdb.cachemicalbook.com

Mass Spectrometry Techniques for Structural Elucidation and Impurity Profiling

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of 4-(Dihexylamino)benzoic acid through the analysis of its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry: Under electron ionization, 4-(Dihexylamino)benzoic acid is expected to produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of this molecular ion would provide valuable structural information. Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (-•OH): This would result in a fragment ion with a mass of [M-17]⁺.

Loss of the carboxylic acid group (-COOH): This would lead to a fragment ion with a mass of [M-45]⁺.

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of a pentyl radical (•C₅H₁₁), leading to a prominent fragment ion.

McLafferty-type rearrangement: If sterically feasible, this could also occur, although alpha-cleavage is generally more dominant in amines. libretexts.orgmiamioh.edu

Cleavage of the aromatic ring: Fragmentation of the benzene ring can also occur, leading to smaller characteristic ions. docbrown.infofu-berlin.de

The analysis of these fragment ions allows for the confirmation of the different structural units within the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. This is particularly useful for confirming the molecular formula of 4-(Dihexylamino)benzoic acid and for distinguishing it from other compounds with the same nominal mass.

Impurity Profiling: Mass spectrometry, especially when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for identifying and quantifying impurities. This is crucial for assessing the purity of a sample of 4-(Dihexylamino)benzoic acid.

Table 2: Predicted Key Mass Spectrometry Fragments for 4-(Dihexylamino)benzoic acid

| m/z | Predicted Fragment | Fragmentation Pathway |

|---|---|---|

| M⁺ | [C₁₉H₃₁NO₂]⁺ | Molecular Ion |

| M-17 | [C₁₉H₃₀NO]⁺ | Loss of •OH |

| M-45 | [C₁₈H₃₀N]⁺ | Loss of •COOH |

| M-71 | [C₁₄H₂₀NO₂]⁺ | α-cleavage (loss of •C₅H₁₁) |

| 120 | [C₇H₆NO]⁺ | Cleavage of N-alkyl bonds |

Note: M represents the molecular weight of 4-(Dihexylamino)benzoic acid. The predicted fragments are based on common fragmentation patterns of benzoic acids and aliphatic amines. libretexts.orgmiamioh.edudocbrown.infonist.govthieme-connect.de

Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in 4-(Dihexylamino)benzoic acid and the nature of intermolecular interactions. semanticscholar.org

FT-IR Spectroscopy: The FT-IR spectrum of 4-(Dihexylamino)benzoic acid is expected to show characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is typically broadened due to hydrogen bonding. researchgate.netmdpi.com The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1680-1710 cm⁻¹. The presence of intermolecular hydrogen bonding, leading to the formation of dimers, can cause a shift of the C=O band to a lower wavenumber. researchgate.netmdpi.comacs.org The spectrum would also feature C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic hexyl chains (below 3000 cm⁻¹). The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region, and the C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum. The symmetric stretching of the carboxylate group, if the compound is deprotonated, would also give a strong Raman signal. The aliphatic C-H stretching and bending modes will also be visible.

Molecular Interactions: The most significant intermolecular interaction in 4-(Dihexylamino)benzoic acid is the hydrogen bonding between the carboxylic acid groups of two molecules, leading to the formation of a centrosymmetric dimer. This dimerization has a pronounced effect on the vibrational spectra, particularly on the O-H and C=O stretching frequencies. researchgate.netmdpi.comacs.org

Table 3: Predicted Vibrational Frequencies for 4-(Dihexylamino)benzoic acid

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (H-bonded) | 2500-3300 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | Strong |

| Aliphatic C-H stretch | 2850-2960 | Strong |

| C=O stretch (H-bonded) | 1680-1710 | Moderate |

| Aromatic C=C stretch | 1450-1600 | Strong |

Note: Predicted frequencies are based on general values for functional groups and data from similar benzoic acid derivatives. researchgate.netmdpi.comnih.govnih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Investigating Ground State Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. 4-(Dihexylamino)benzoic acid contains a chromophore, the substituted benzene ring, which is expected to absorb ultraviolet light.

The UV-Vis spectrum of 4-(Dihexylamino)benzoic acid in a suitable solvent is expected to exhibit two main absorption bands. These correspond to π → π* transitions within the aromatic system. The presence of the electron-donating dihexylamino group and the electron-withdrawing carboxylic acid group in a para relationship extends the conjugation and influences the energy of these transitions.

The dihexylamino group acts as a strong auxochrome, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzoic acid. rsc.orgnih.gov The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A weaker n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, may also be observed, often as a shoulder on the main π → π* absorption band. The position and intensity of the absorption bands can be sensitive to the polarity of the solvent and the pH of the solution, as protonation or deprotonation of the carboxylic acid group alters the electronic structure of the molecule. rsc.orgnih.govrsc.orgsielc.com

Table 4: Predicted UV-Vis Absorption Maxima for 4-(Dihexylamino)benzoic acid

| Electronic Transition | Predicted λ_max (nm) | Description |

|---|---|---|

| π → π* | ~290 - 320 | High-intensity band due to the conjugated system |

| π → π* | ~230 - 250 | Higher energy transition |

Note: Predicted absorption maxima are based on data for 4-aminobenzoic acid and other p-substituted benzoic acids. nih.govrsc.orgnih.govsielc.com

Computational and Theoretical Investigations of 4 Dihexylamino Benzoic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

The HOMO is typically localized on the electron-rich dihexylamino group and the benzene (B151609) ring, while the LUMO is concentrated on the electron-deficient carboxylic acid moiety. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity and is often associated with enhanced charge transfer characteristics. researchgate.net

Theoretical studies on analogous p-N,N-(dimethylamino)benzoic acid (4-DMABA) derivatives have shown that the nature of the substituent groups has a profound effect on the HOMO-LUMO gap. researchgate.net While specific DFT data for 4-(dihexylamino)benzoic acid is not widely published, it is anticipated that the longer hexyl chains would have a modest impact on the electronic energies compared to shorter alkyl chains, with the dominant electronic effects arising from the nitrogen atom's lone pair interacting with the aromatic system. vulcanchem.com

Table 1: Projected Electronic Properties of 4-(Dihexylamino)benzoic Acid based on DFT Studies of Analogous Compounds

| Property | Projected Value/Description |

| HOMO Energy | Expected to be relatively high due to the electron-donating dihexylamino group. |

| LUMO Energy | Expected to be relatively low due to the electron-withdrawing carboxylic acid group. |

| HOMO-LUMO Gap | Anticipated to be in a range that suggests potential for charge-transfer applications. |

| Molecular Dipole Moment | A significant dipole moment is expected due to the charge separation between the donor and acceptor groups. |

Note: The values in this table are projections based on theoretical studies of structurally similar molecules, such as 4-(dimethylamino)benzoic acid. ikprress.orgresearchgate.net

Ab Initio Calculations for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for predicting energetic and spectroscopic properties. cdnsciencepub.comresearchgate.net For 4-(dihexylamino)benzoic acid, ab initio methods can be used to precisely calculate properties such as gas-phase acidity, bond dissociation energies, and vibrational frequencies. researchgate.net

Studies on substituted benzoic acids have demonstrated that ab initio calculations can provide bond dissociation enthalpy (BDE) and proton affinity (PA) values that are in good agreement with experimental data. researchgate.net The acidity of the carboxylic acid group in 4-(dihexylamino)benzoic acid is influenced by the electron-donating nature of the dihexylamino group. This group increases the electron density on the aromatic ring, which in turn affects the stability of the carboxylate anion formed upon deprotonation. mdpi.com

Furthermore, ab initio methods are invaluable for predicting spectroscopic data. For instance, calculations can yield theoretical infrared (IR) and Raman spectra, which can be compared with experimental spectra to confirm the molecular structure and vibrational modes. rsc.org While computationally more intensive than DFT, ab initio methods provide a benchmark for assessing the accuracy of less demanding computational approaches. cdnsciencepub.com

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and intermolecular interactions. jmcs.org.mx For 4-(dihexylamino)benzoic acid, MD simulations are particularly useful for understanding the dynamics of the two flexible hexyl chains and the nature of the interactions between molecules in condensed phases.

The long hexyl chains introduce significant conformational flexibility to the molecule. researchgate.netacs.orgncert.nic.in MD simulations can map the potential energy surface associated with the rotation of the various C-C bonds in these chains, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule packs in solid-state materials or behaves in solution.

Table 2: Key Intermolecular Interactions and Dynamic Properties of 4-(Dihexylamino)benzoic Acid Investigated by Molecular Dynamics

| Interaction/Property | Description |

| Hydrogen Bonding | Strong interactions between the carboxylic acid groups, leading to dimer formation. |

| Van der Waals Forces | Significant attractive forces between the long hexyl chains, influencing molecular packing. |

| Conformational Dynamics | The hexyl chains exhibit considerable flexibility, with multiple rotational and torsional states accessible at room temperature. |

| Solvation Effects | In solution, the interactions with solvent molecules compete with intermolecular interactions, affecting solubility and aggregation behavior. |

Note: This table is based on general principles of molecular dynamics simulations applied to molecules with similar functional groups and structural features. jmcs.org.mxresearchgate.netncert.nic.inlibretexts.orgsavemyexams.com

Theoretical Modeling of Spectroscopic Signatures

Theoretical modeling of spectroscopic signatures is a vital tool for interpreting experimental spectra and understanding the electronic transitions that give rise to them. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules like 4-(dihexylamino)benzoic acid. acs.org

The UV-Vis absorption spectrum of 4-(dihexylamino)benzoic acid is expected to be dominated by a strong intramolecular charge-transfer (ICT) band. researchgate.net This transition involves the promotion of an electron from the HOMO, located on the dihexylamino-benzene part of the molecule, to the LUMO, centered on the carboxylic acid group. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of this transition. researchgate.netacs.org

Studies on similar donor-π-acceptor molecules have shown that the position and intensity of the ICT band are sensitive to the electronic nature of the donor and acceptor groups, as well as the polarity of the solvent. researchgate.net Theoretical modeling can help to rationalize these effects and provide a deeper understanding of the photophysical properties of 4-(dihexylamino)benzoic acid.

Photophysical Properties and Excited State Dynamics of 4 Dihexylamino Benzoic Acid

Fluorescence and Phosphorescence Quantum Yield Determination

There is no available experimental data regarding the fluorescence or phosphorescence quantum yields of 4-(Dihexylamino)benzoic acid. The quantum yield, which measures the efficiency of photon emission after absorption, is a fundamental characteristic that has not been determined for this compound. vulcanchem.com

Time-Resolved Photoluminescence Spectroscopy for Excited State Lifetimes

No studies utilizing time-resolved photoluminescence spectroscopy to measure the excited state lifetimes of 4-(Dihexylamino)benzoic acid have been found in the scientific literature. Such measurements would be crucial for understanding the kinetics of the de-excitation processes.

Solvatochromic and Thermochromic Effects on Emission Properties

While the "push-pull" electronic structure of 4-(Dihexylamino)benzoic acid suggests it may exhibit solvatochromism (a change in emission color with solvent polarity), no specific studies or data tables documenting these effects have been published. vulcanchem.com Research on similar molecules like 4-N,N-dimethylamino benzoic acid shows that in polar solvents, a red-shifted fluorescence band can be observed, indicating the formation of a twisted intramolecular charge transfer (TICT) state. researchgate.net However, it is unknown if the longer dihexyl chains in 4-(Dihexylamino)benzoic acid would lead to similar behavior. There is also no available information on any thermochromic (temperature-dependent emission) properties of this compound.

Förster Resonance Energy Transfer (FRET) Mechanisms Involving 4-(Dihexylamino)benzoic Acid

There is no published research detailing the use of 4-(Dihexylamino)benzoic acid as either a donor or an acceptor in Förster Resonance Energy Transfer (FRET) mechanisms. The suitability of a compound for FRET depends on the overlap of its emission spectrum with the absorption spectrum of a partner chromophore, a property that has not been characterized for 4-(Dihexylamino)benzoic acid.

Supramolecular Assembly and Self Organization of 4 Dihexylamino Benzoic Acid

Hydrogen Bonding Motifs and Their Role in Self-Assembly

The primary driving force for the self-assembly of 4-(Dihexylamino)benzoic acid is the formation of robust hydrogen bonds between the carboxylic acid moieties. Similar to other benzoic acid derivatives, the most prevalent and stable hydrogen bonding motif is the formation of a cyclic dimer. nih.govchemistryguru.com.sg In this arrangement, two molecules of 4-(Dihexylamino)benzoic acid associate through two O-H···O hydrogen bonds, creating a highly stable eight-membered ring. This dimeric structure effectively links the hydrophilic heads of the molecules, creating a larger, less polar unit.

The presence of the dihexylamino group at the para position can influence the electronic properties of the benzoic acid ring and, consequently, the strength of the hydrogen bonds. However, the fundamental acid-acid dimer motif is expected to persist as the primary building block in the initial stages of self-assembly. nih.gov The stability of these dimers is a crucial factor that dictates the subsequent formation of more complex nanostructures. The directional nature of these hydrogen bonds provides the initial ordering required for the molecules to organize into larger, anisotropic assemblies.

| Motif | Description | Role in Self-Assembly |

|---|---|---|

| Carboxylic Acid Dimer | Two acid molecules form a cyclic structure via two O-H···O hydrogen bonds. nih.gov | Primary and most stable building block for further assembly. |

| Catemer Chain | Acid molecules form a chain through single O-H···O hydrogen bonds. | Less common for simple benzoic acids but can be induced by other functional groups or in co-crystals. |

Formation of Ordered Nanostructures (e.g., Fibers, Vesicles, Gels)

The hierarchical assembly of the hydrogen-bonded dimers of 4-(Dihexylamino)benzoic acid, driven by a combination of other non-covalent interactions, can lead to the formation of various ordered nanostructures. The long, flexible dihexyl chains introduce significant van der Waals interactions and a hydrophobic effect, which play a crucial role in the morphology of the resulting assemblies.

The amphiphilic character of the molecule, with its distinct polar (carboxylic acid) and non-polar (dihexylamino) regions, is a key determinant of the types of nanostructures formed. In appropriate solvents, these molecules can self-assemble into:

Fibers and Ribbons: The directional hydrogen bonding between the carboxylic acid groups can lead to the formation of one-dimensional (1D) chains of dimers. These chains can then stack through π-π interactions between the aromatic rings and van der Waals forces between the intertwined hexyl chains, resulting in the formation of elongated fibers or flattened ribbons. The length and uniformity of these fibers are often dependent on the conditions of their formation, such as solvent polarity and temperature.

Vesicles and Micelles: In aqueous environments or highly polar solvents, the hydrophobic dihexyl tails will tend to aggregate to minimize their contact with the polar medium. This can lead to the formation of spherical structures like micelles, with the hydrophobic tails forming the core and the hydrophilic carboxylic acid groups on the surface. Under certain concentration regimes, these can evolve into bilayered vesicles, which are hollow spheres enclosing a solvent-filled core.

Gels: At higher concentrations, the entanglement of fibrous nanostructures can lead to the formation of a three-dimensional network that immobilizes the solvent, resulting in a supramolecular gel. The gelation process is a macroscopic manifestation of the microscopic self-assembly, and the properties of the gel are directly related to the morphology and connectivity of the underlying nanofiber network.

The specific nanostructure that is formed is a delicate balance of the various non-covalent forces at play and can often be tuned by external stimuli such as pH, temperature, or solvent composition.

Co-crystallization and Host-Guest Chemistry with 4-(Dihexylamino)benzoic Acid

Co-crystallization is a powerful technique in crystal engineering that involves combining two or more different molecules in a single crystal lattice through non-covalent interactions. nih.govijper.org 4-(Dihexylamino)benzoic acid, with its hydrogen bond donor and acceptor capabilities, is a prime candidate for forming co-crystals with a variety of other molecules (co-formers).

Potential co-formers could include:

Pyridine derivatives: These can form strong N···H-O hydrogen bonds with the carboxylic acid group.

Other carboxylic acids: These can lead to the formation of heterodimers, where two different acid molecules are linked by the characteristic cyclic hydrogen bond motif.

Amides and ureas: The N-H and C=O groups in these molecules provide complementary hydrogen bonding sites.

The formation of co-crystals can significantly alter the physicochemical properties of the parent molecule, such as solubility and melting point. ijper.org The long hexyl chains of 4-(dihexylamino)benzoic acid can also create inclusion sites within the crystal lattice, allowing for the trapping of smaller guest molecules.

In the context of host-guest chemistry, the self-assembled structures of 4-(dihexylamino)benzoic acid can act as hosts for smaller guest molecules. thno.org For example, the hydrophobic core of micelles or vesicles could encapsulate non-polar guest molecules, while the cavities within a crystalline framework could trap solvent molecules or other appropriately sized guests. The binding of a guest molecule is typically driven by a combination of hydrophobic interactions, van der Waals forces, and sometimes hydrogen bonding with the host structure.

| System Type | Potential Partner/Guest | Primary Interaction |

|---|---|---|

| Co-crystal | Pyridine | O-H···N hydrogen bond |

| Co-crystal | Benzoic Acid | O-H···O hydrogen bond (heterodimer) |

| Host-Guest | Aromatic hydrocarbons (e.g., Toluene) | Hydrophobic interactions, π-π stacking |

| Host-Guest | Alkanes | Van der Waals forces, hydrophobic effect |

Non-covalent Interactions in Solution and Solid State

The supramolecular behavior of 4-(Dihexylamino)benzoic acid is governed by a concert of non-covalent interactions, the nature and strength of which can differ between the solution and solid states. mdpi.comuniv-rennes.fr

In Solution:

In solution, the interactions are highly dependent on the nature of the solvent.

In non-polar solvents: The formation of hydrogen-bonded dimers is highly favored. ucl.ac.uk These dimers can further associate through weak π-π stacking interactions between the phenyl rings and van der Waals forces between the hexyl chains.

In polar aprotic solvents: Solvents that are hydrogen bond acceptors can compete with the self-association of the carboxylic acid groups, potentially disrupting the dimer formation and leading to a higher population of solvated monomers. ucl.ac.uk

In polar protic solvents: These solvents can both donate and accept hydrogen bonds, leading to complex equilibria between monomeric, dimeric, and solvated species.

In the Solid State:

In the crystalline solid state, the molecules adopt a highly ordered arrangement that maximizes the favorable non-covalent interactions.

Hydrogen Bonding: As in solution, the carboxylic acid dimer is expected to be a prominent and structurally defining feature.

π-π Stacking: The aromatic rings are likely to arrange in a stacked or T-shaped fashion to benefit from favorable quadrupole-quadrupole interactions. The specific arrangement will be dictated by the steric constraints imposed by the bulky dihexylamino group.

Crystal Engineering and Solid State Architecture of 4 Dihexylamino Benzoic Acid

Structure-Property Relationships in the Crystalline State

The arrangement of molecules in the solid state directly influences the macroscopic properties of the material. rsc.orgnist.gov For example, different polymorphs of a compound can exhibit different melting points, solubilities, and dissolution rates. bjbms.org The presence of long alkyl chains, such as the hexyl groups in 4-(Dihexylamino)benzoic acid, could lead to interesting properties related to liquid crystallinity or self-assembly into specific architectures. Understanding these structure-property relationships is a primary goal of crystal engineering. nih.gov Without experimental data on the crystal structure of 4-(Dihexylamino)benzoic acid, no such relationships can be established.

Controlled Crystallization Techniques for Targeted Architectures

The ability to control the crystallization process is essential for obtaining a desired polymorph or crystal habit. unifr.ch Various techniques can be employed to achieve this, including slow evaporation, cooling crystallization, vapor diffusion, and the use of different solvents or additives. ma.edudiva-portal.orgmdpi.com The choice of solvent can be particularly influential, as it can affect both the solubility of the compound and the specific intermolecular interactions that lead to nucleation and crystal growth. infona.pl For a molecule with the conformational flexibility of 4-(Dihexylamino)benzoic acid, a systematic screening of crystallization conditions would be necessary to explore its polymorphic landscape and develop methods for producing specific crystalline forms. uky.edu

Applications of 4 Dihexylamino Benzoic Acid in Functional Materials

Luminescent Materials for Organic Light-Emitting Diodes (OLEDs) and Displays

The development of organic materials for light-emitting devices is a rapidly growing field, with a constant demand for new compounds that offer high efficiency, stability, and color purity. mdpi.com While direct applications of 4-(Dihexylamino)benzoic acid as a primary emitter in OLEDs are not extensively documented in dedicated studies, its structural motifs are found in materials developed for this purpose. The D-π-A structure is a common strategy for creating molecules with tunable emission properties suitable for electroluminescence. mdpi.com

Derivatives of benzoic acid have been used to enhance the performance of OLEDs. For instance, treating the conductive polymer layer PEDOT:PSS with benzoic acid has been shown to significantly improve the conductivity and luminance of flexible OLEDs. nih.gov In other research, self-assembled monolayers (SAMs) of carboxylic acid-containing molecules, such as 4',4''-[biphenyl-4,4'-diylbis(phenylimino)]dibiphenyl-4-carboxylic acid, have been used to modify electrode surfaces, improving the interface between the inorganic electrode and the organic layers in an OLED stack. researchgate.net Furthermore, star-shaped molecules incorporating triarylamine branches, which are structurally related to the donor portion of 4-(dihexylamino)benzoic acid, have been investigated as blue-light emitting materials in OLEDs. mdpi.com

Research into fluorene (B118485) derivatives, another important class of OLED materials, demonstrates that attaching various functional groups allows for the tuning of electronic and photophysical properties, leading to the development of efficient blue-light emitters. mdpi.com The principles used in these related systems—leveraging donor-acceptor structures and modifying molecular architecture to control emission—are directly applicable to the potential design of luminescent materials based on 4-(Dihexylamino)benzoic acid.

| Compound/Material Class | Specific Role in OLEDs | Observed Outcome | Reference |

|---|---|---|---|

| Benzoic Acid | Post-treatment for PEDOT:PSS electrode | Enhanced conductivity and device luminance | nih.gov |

| Aromatic Carboxylic Acids (SAMs) | Anode interfacial modification layer | Improved bonding and performance at the organic/inorganic interface | researchgate.net |

| Triarylamine-based Molecules | Blue light-emitting materials | Blue emission with a turn-on voltage of 15 V | mdpi.com |

| Fluorene Derivatives | Blue-emitting materials for exciplex-based OLEDs | Emission in the blue-white region of the spectrum | mdpi.com |

Charge Transport and Organic Semiconductor Applications in Photovoltaics

In the field of organic photovoltaics (OPVs), efficient charge generation, separation, and transport are paramount. mdpi.comnih.gov The donor-acceptor character of 4-(Dihexylamino)benzoic acid makes it and its derivatives promising candidates for use in solar cell technologies, particularly in dye-sensitized solar cells (DSSCs) and as functional components in quantum dot systems. vulcanchem.comrsc.org

This ability to function as an efficient hole acceptor and transporter underscores the potential of 4-(dihexylamino)benzoic acid-based structures in organic and hybrid photovoltaic devices. The carboxylic acid group provides a convenient anchor point for attaching the molecule to semiconductor surfaces like TiO₂ in DSSCs or quantum dots, while the dihexylamino-functionalized aromatic system actively participates in the critical charge transfer processes. rsc.org

| System | Component | Process | Key Finding | Reference |

|---|---|---|---|---|

| CdS Quantum Dots with Molecular Ligand | 4-(3-bromo-7-(dihexylamino)-10H-phenothiazin-10yl)benzoic acid (NPTZ) | Hole Transfer | Transfer of ~3 holes from the quantum dot to the NPTZ ligand, outcompeting Auger recombination. | mdpi.com |

Non-Linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are substances whose optical properties change with the intensity of incident light, enabling applications such as frequency conversion and optical switching. photonics.com Organic molecules with a strong intramolecular charge transfer (ICT) character, typically arising from a D-π-A structure, are excellent candidates for NLO materials. researchgate.netnih.gov The 4-(dihexylamino)benzoic acid framework, with its potent amino donor and carboxyl acceptor, fits this profile perfectly.

Research into derivatives of 4-(dihexylamino)benzoic acid has confirmed their significant NLO properties. A study investigating (Z)-2-(2-(4-(Dihexylamino)-2-methylbenzylidene)-1,1-dioxidobenzo[b]thiophen-3(2H)-ylidene)malononitrile, which contains the 4-(dihexylamino)phenyl moiety as the core donor unit, demonstrated considerable NLO activity. researchgate.net Using the Z-scan technique, this material was shown to possess large NLO properties. Computational studies using Density Functional Theory (DFT) further support these findings, attributing the NLO activity to the ICT facilitated by the donor-acceptor arrangement. researchgate.net

The development of organic NLO materials is a major research focus due to their potential in telecommunications, data storage, and optical power limiting. researchgate.net The key to high NLO activity is a large molecular hyperpolarizability (β), which is directly related to the efficiency of the ICT process within the molecule. The combination of the electron-donating dihexylamino group and the extended π-conjugated system in derivatives of 4-(dihexylamino)benzoic acid leads to enhanced NLO responses.

| Compound | Key Structural Feature | Experimental Technique | Key Finding | Reference |

|---|---|---|---|---|

| (Z)-2-(2-(4-(Dihexylamino)-2-methylbenzylidene)-1,1-dioxidobenzo[b]thiophen-3(2H)-ylidene)malononitrile | 4-(Dihexylamino)phenyl donor group | Z-scan, DFT | Possesses considerably large NLO properties attributed to intramolecular charge transfer (ICT). | researchgate.netresearchgate.net |

Fluorescent Probes and Sensors in Advanced Analytical Systems

The inherent photophysical properties of D-π-A molecules make them highly suitable for the development of fluorescent probes and sensors. The emission characteristics (intensity, wavelength, lifetime) of such molecules are often sensitive to their local environment, including polarity, viscosity, and the presence of specific analytes. This sensitivity can be harnessed for detection purposes.

While specific studies on 4-(dihexylamino)benzoic acid as a sensor are not detailed, its structural analogue, 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL), is a widely used component in analytical chemistry. aatbio.comeurogentec.com DABCYL is a classic non-fluorescent acceptor (quencher) used in Förster Resonance Energy Transfer (FRET) based probes for detecting nucleic acids and protease activity. aatbio.com The underlying principle relies on the electronic properties of the dimethylamino-phenyl-azo-benzoic acid structure.

The 4-(dihexylamino)benzoic acid molecule itself possesses the necessary features for a fluorescent probe. Its D-π-A nature can give rise to environmentally sensitive fluorescence. For example, a derivative, N-n-alkyl-4-(dihexylamino)benzo[1,2-b:4,5-b']difuran, has been noted in the context of novel fluorescent probes. researchgate.net Furthermore, benzoic acid derivatives are utilized in various sensing applications, such as in polymer inclusion membranes for the colorimetric detection of iron ions. nih.gov The development of terahertz metasurface sensors for detecting benzoic acid itself also highlights the analytical interest in this class of compounds. mdpi.com The combination of a strong amino donor and a carboxylic acid group in 4-(dihexylamino)benzoic acid provides a platform for designing new probes where binding events at the carboxylic acid end could modulate the fluorescence properties of the donor-π system.

| Compound/System | Application | Principle of Operation | Reference |

|---|---|---|---|

| 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL) | Quencher in FRET probes | Acts as an acceptor, quenching fluorescence of a donor in proximity. | aatbio.comeurogentec.com |

| 2-(2-amino-3-hydroxypyridine-4-ylazo) benzoic acid (AHPAB) | Complexing agent for iron sensing | Forms a colored complex with iron for colorimetric detection. | nih.gov |

| Benzoic Acid | Analyte for a Terahertz sensor | Detection based on the fingerprint spectrum of benzoic acid in the THz range. | mdpi.com |

Interdisciplinary Research Perspectives and Future Directions for 4 Dihexylamino Benzoic Acid

Integration with Hybrid Materials Systems

The bifunctional nature of 4-(dihexylamino)benzoic acid—possessing both a hydrogen-bond-donating carboxylic acid group and a hydrogen-bond-accepting (or protonatable) amino group—makes it an excellent building block for supramolecular and hybrid materials.

Future research is likely to focus on incorporating this molecule into various hybrid systems:

Liquid Crystals: Benzoic acid derivatives are foundational to the development of liquid crystalline materials, often forming ordered structures through hydrogen bonding. The dihexyl chains on 4-(dihexylamino)benzoic acid would further promote the formation of mesophases, and its integration into mixtures could lead to hybrid materials with tunable optical and thermal properties.

Functionalized Nanoparticles: The carboxylic acid group can act as an anchor to functionalize the surface of metal oxide nanoparticles, such as silica (SiO2). This integration could create hybrid nanoparticles where the organic shell, provided by 4-(dihexylamino)benzoic acid, imparts new functionalities. For instance, such materials could be designed for the controlled release of molecules, where the release is triggered by environmental stimuli that interact with the organic component researchgate.net.

Polymer and Composite Materials: As a monomer or an additive, 4-(dihexylamino)benzoic acid can be integrated into polymer matrices. Its rigid aromatic core and flexible alkyl chains could modify the mechanical and thermal properties of the host polymer. Furthermore, its UV-absorbing properties, common to p-aminobenzoic acid (PABA) derivatives, could be harnessed to create UV-protective coatings and materials researchgate.net. Research into hybrid molecules linking benzoic acid derivatives with other functional molecules, such as antibiotics, has shown the potential to create materials with enhanced or novel properties nih.gov.

Exploration of Novel Stimuli-Responsive Behaviors

"Smart" materials that respond to external stimuli are at the forefront of materials science. 4-(Dihexylamino)benzoic acid contains moieties that are inherently sensitive to their environment, suggesting significant potential for creating novel stimuli-responsive systems.

Key areas for future exploration include:

pH-Responsiveness: The tertiary amine and carboxylic acid groups make 4-(dihexylamino)benzoic acid a prime candidate for pH-responsive systems. In acidic conditions, the amino group can become protonated, while in alkaline conditions, the carboxylic acid can be deprotonated dovepress.com. This change in ionization state dramatically alters the molecule's solubility, charge, and intermolecular interactions. When incorporated into larger systems like polymers or vesicles, these pH-triggered changes can induce macroscopic responses, such as swelling/shrinking of hydrogels or the controlled release of encapsulated drugs from nanocarriers dovepress.comnih.gov. Studies on related aminobenzoic acid systems have demonstrated this principle, showing pH-triggered release of agents from functionalized nanoparticles researchgate.net.

Light-Responsiveness: PABA and its derivatives are well-known for their interaction with UV light researchgate.net. Future research could explore the potential for photo-isomerization or other photochemical reactions when the 4-(dihexylamino)benzoic acid chromophore is integrated into liquid crystals or polymer backbones. This could lead to materials that change their phase, shape, or optical properties upon exposure to specific wavelengths of light.

Thermo-Responsiveness: The long dihexyl chains are expected to play a significant role in the thermal behavior of materials containing this compound. In liquid crystal systems, the length and conformation of such alkyl chains heavily influence phase transition temperatures. This allows for the design of materials that switch between different ordered states in response to temperature changes, a critical feature for sensors and optical devices.

The table below summarizes potential stimuli and the corresponding molecular changes and material responses that could be explored for systems incorporating 4-(Dihexylamino)benzoic acid.

| Stimulus | Molecular Moiety Involved | Predicted Molecular Change | Potential Material Response |

| pH | Tertiary Amine, Carboxylic Acid | Protonation/Deprotonation | Swelling/Collapse, Controlled Release dovepress.com |

| Light (UV) | Aminobenzoic Acid Core | Electronic Excitation | Change in Optical Properties, Photodegradation researchgate.net |

| Temperature | Dihexyl Chains, Aromatic Core | Change in Molecular Packing/Mobility | Liquid Crystal Phase Transitions |

Theoretical Advancement and Predictive Modeling in Materials Design

Computational chemistry offers powerful tools to predict the properties of molecules and materials, thereby accelerating the design and discovery process. For 4-(dihexylamino)benzoic acid, theoretical modeling can provide crucial insights before synthesis and experimentation.

Future research directions in this area include:

Density Functional Theory (DFT) Calculations: DFT can be used to optimize the geometric structure of 4-(dihexylamino)benzoic acid and predict a wide range of its properties. This includes electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its optical and electronic behavior. Computational studies on similar aminobenzoic acid derivatives have successfully used DFT to predict molecular geometries and explore bonding interactions acs.orgacs.org. Time-dependent DFT (TD-DFT) can further be used to compute electronic excitation energies and simulate UV-visible absorption spectra acs.orgacs.orgiaea.org.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of many 4-(dihexylamino)benzoic acid molecules together in a condensed phase. This is particularly valuable for predicting its potential to form liquid crystalline phases. By simulating the system at various temperatures, researchers can observe self-assembly and predict phase transition behaviors. Similar computational approaches have been applied to study polymorphism and intermolecular interactions in related 4-phenylamino-benzoic acids nih.gov.

Quantitative Structure-Activity Relationship (QSAR): By computationally modeling a series of related dialkylaminobenzoic acids with varying alkyl chain lengths, QSAR models can be developed. These models can establish mathematical relationships between molecular structure and material properties (e.g., melting point, liquid crystal clearing point, or absorption wavelength), allowing for the predictive design of new molecules with targeted characteristics nih.gov.

The following table outlines key molecular properties of aminobenzoic acid derivatives that can be predicted using computational methods and their relevance to materials design.

| Computational Method | Predicted Property | Relevance to Materials Design |

| DFT | Optimized Molecular Geometry | Understanding molecular shape and packing |

| DFT | HOMO/LUMO Energy Gap | Predicting electronic and optical properties iaea.org |

| TD-DFT | UV-Visible Absorption Spectra | Designing photo-responsive materials acs.org |

| MD Simulation | Self-Assembly Behavior | Predicting formation of liquid crystals nih.gov |

| MD Simulation | Intermolecular Interactions | Understanding material stability and structure |

By leveraging these theoretical tools, researchers can efficiently screen the potential of 4-(dihexylamino)benzoic acid for various applications, guiding experimental efforts toward the most promising avenues in advanced materials development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Dihexylamino)benzoic acid, and how can reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of 4-aminobenzoic acid with hexyl halides under basic conditions. Key reagents include potassium carbonate (as a base) and polar aprotic solvents like dimethylformamide (DMF) to enhance nucleophilicity. Temperature control (60–80°C) is critical to avoid side reactions such as over-alkylation or hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity .

Q. How can researchers confirm the structural identity of 4-(Dihexylamino)benzoic acid using spectroscopic techniques?

- Methodological Answer :

- NMR : NMR should show signals for the dihexylamino group (δ 2.5–3.0 ppm, multiplet) and aromatic protons (δ 6.5–8.0 ppm). NMR confirms the carboxylic acid carbon (δ ~170 ppm) and aliphatic carbons (δ 20–50 ppm).

- FT-IR : Key peaks include the carboxylic acid O–H stretch (~2500–3000 cm), C=O stretch (~1680 cm), and C–N stretch (~1200 cm).

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H] at m/z 335.25 (C _{31}NO) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data during structural refinement of 4-(Dihexylamino)benzoic acid derivatives?

- Methodological Answer : Use dual software approaches (e.g., SHELXL for small-molecule refinement and WinGX for symmetry validation ). If twinning or disorder is observed, employ the TWIN/BASF commands in SHELXL to model partial occupancy. Cross-validate thermal displacement parameters (ADPs) with ORTEP-3 to detect overfitting. For ambiguous electron density, re-examine hydrogen bonding networks using Mercury (CCDC) to refine hydrogen atom positions .

Q. How can researchers assess the biological activity of 4-(Dihexylamino)benzoic acid, particularly its enzyme inhibition potential?

- Methodological Answer :

- Enzyme Assays : Use UV-Vis spectroscopy to monitor inhibition kinetics (e.g., CYP450 enzymes ). Pre-incubate the compound with the enzyme (e.g., 10 µM CYP199A4) and measure changes in substrate turnover (e.g., NADH depletion at 340 nm).

- Binding Studies : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to determine binding constants () and stoichiometry. For competitive inhibition, vary substrate concentrations and analyze Lineweaver-Burk plots .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of 4-(Dihexylamino)benzoic acid?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Electron localization function (ELF) analysis reveals charge distribution in the dihexylamino group, critical for understanding nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water (AMBER force field) to study aggregation behavior, which impacts bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.